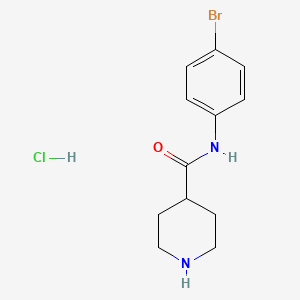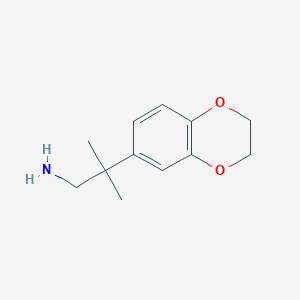
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Overview
Description
3-(Difluoromethoxy)-5-fluorobenzaldehyde is an organic compound with the molecular formula C8H6F3O2 It features a benzaldehyde core substituted with difluoromethoxy and fluorine groups
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde core. One common method includes the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
3-(Difluoromethoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the downregulation of Smad2/3 phosphorylation, which is a key step in the TGF-β1 signaling pathway .
Comparison with Similar Compounds
3-(Difluoromethoxy)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
4-Difluoromethoxy-3-hydroxybenzaldehyde: This compound has similar functional groups but differs in the position of the hydroxyl group, which can affect its reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a cyclopropylmethoxy group instead of a fluorine atom, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZPHGKJFBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)


![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)

![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)



![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
